![molecular formula C23H26N2O4 B2999214 2-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1795303-99-9](/img/structure/B2999214.png)
2-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Description
2-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C23H26N2O4 and its molecular weight is 394.471. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
The synthesis of compounds related to 2-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves innovative approaches to form 2H-isoindole-4,7-diones. A method described by Schubert-Zsilavecz et al. (1991) involves heating α-amino acids with carbonyl compounds to generate azomethine ylides, which are captured by quinones forming various 2H-isoindole-4,7-diones through the elimination of water and carbon dioxide. The structural integrity of these compounds is confirmed through NMR and mass spectroscopy techniques (Schubert-Zsilavecz et al., 1991).
Photophysical Properties and Applications
Derivatives of isoindole-1,3-dione, such as those synthesized in studies, have been explored for their photophysical properties and potential applications in pH sensing. Yan et al. (2017) synthesized pyrimidine-phthalimide derivatives, showcasing solid-state fluorescence emission due to twisted geometries and positive solvatochromism. These properties indicate the compounds' potential in developing novel colorimetric pH sensors and logic gates for specific applications, highlighting their significance in biochemical and environmental monitoring (Yan et al., 2017).
Anticorrosive Properties
Aza-pseudopeptides, including derivatives of isoindoline-1,3-dione, have shown efficacy as corrosion inhibitors for metals in acidic environments. Chadli et al. (2017) evaluated the inhibition effect of novel compounds on mild steel corrosion, demonstrating how these inhibitors act by forming a protective layer on the metal surface. This research contributes to the development of safer and more effective anticorrosive agents in industrial applications (Chadli et al., 2017).
properties
IUPAC Name |
2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c26-20-18-8-4-5-9-19(18)21(27)25(20)17-14-24(15-17)22(28)23(10-12-29-13-11-23)16-6-2-1-3-7-16/h1-7,17-19H,8-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAXZKGQVCQFIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CC(C3)N4C(=O)C5CC=CCC5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione |
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